4-Methyl-2,3-dihydrofuro[2,3-b]pyridine
CAS No.: 121743-61-1
Cat. No.: VC20809959
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121743-61-1 |
|---|---|
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | 4-methyl-2,3-dihydrofuro[2,3-b]pyridine |
| Standard InChI | InChI=1S/C8H9NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3 |
| Standard InChI Key | DDWMZYNZLCMJSO-UHFFFAOYSA-N |
| SMILES | CC1=C2CCOC2=NC=C1 |
| Canonical SMILES | CC1=C2CCOC2=NC=C1 |
Introduction
Chemical Structure and Properties
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine belongs to the class of heterocyclic compounds containing a bicyclic structure with fused furan and pyridine rings. The molecule features a partially reduced furan ring (dihydrofuran) connected to a pyridine ring with a methyl group at the 4-position of the pyridine component.
Basic Properties and Identifiers
The compound possesses distinct chemical and physical properties that are essential for understanding its behavior in biological systems and chemical reactions. Table 1 presents the key identifiers and properties of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine.
| Property | Value |
|---|---|
| CAS Number | 121743-61-1 |
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | 4-methyl-2,3-dihydrofuro[2,3-b]pyridine |
| Standard InChI | InChI=1S/C8H9NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3 |
| Standard InChIKey | DDWMZYNZLCMJSO-UHFFFAOYSA-N |
| SMILES | CC1=C2CCOC2=NC=C1 |
| Canonical SMILES | CC1=C2CCOC2=NC=C1 |
| Synonyms | Furo[2,3-b]pyridine, 2,3-dihydro-4-methyl- (9CI) |
| PubChem Compound ID | 14270749 |
Table 1: Chemical identifiers and basic properties of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Structural Features
The structural features of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine are fundamental to its chemical reactivity and biological interactions. The compound consists of a partially saturated five-membered furan ring fused with a six-membered pyridine ring, creating a bicyclic system. The methyl group attached at the 4-position of the pyridine ring contributes to its lipophilicity and influences its receptor binding properties.
The partially reduced furan ring (dihydrofuran) provides conformational flexibility to the molecule, which is significant for its biological activity. This structural arrangement creates a distinct electronic distribution across the molecule, affecting its interaction with various biological targets.
Synthesis Methods
The synthesis of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves specialized organic chemistry techniques that efficiently generate the fused heterocyclic system. Multiple synthetic routes have been developed to produce this compound, each with specific advantages depending on the starting materials and desired scale.
Classical Synthetic Approaches
Classical approaches to synthesizing 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine typically involve cyclization reactions to form the fused ring system. These methods often start with appropriately substituted pyridine derivatives that undergo subsequent transformations to incorporate the dihydrofuran moiety.
One common synthetic pathway involves the cyclization of 2-hydroxypyridine derivatives containing a suitable functional group at the 3-position that can participate in ring formation. The cyclization process generally requires specific reaction conditions, including appropriate catalysts and controlled temperatures, to achieve selective formation of the desired fused heterocyclic system.
Modern Synthetic Strategies
Recent advancements in synthetic methodologies have led to more efficient routes for preparing 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine. These modern approaches often utilize transition metal-catalyzed reactions, which offer advantages in terms of yield, selectivity, and functional group tolerance.
Metal-catalyzed cyclization reactions, particularly those employing palladium and copper catalysts, have emerged as powerful tools for constructing the fused heterocyclic framework of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine. These methods typically involve intramolecular coupling reactions between appropriately positioned functional groups on a pyridine scaffold.
Chemical Reactions and Reactivity
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine exhibits diverse reactivity patterns owing to its heterocyclic nature and the presence of multiple reactive sites within its structure. Understanding these reaction pathways is crucial for developing synthetic modifications and creating structurally related derivatives with enhanced properties.
Types of Reactions
The compound can undergo various chemical transformations at different positions of its molecular framework. The pyridine nitrogen serves as a basic center capable of undergoing protonation and alkylation reactions. The partially saturated furan ring can participate in ring-opening reactions under specific conditions, leading to structurally modified derivatives.
Biological Activity and Therapeutic Applications
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine and its derivatives exhibit significant biological activities, making them subjects of interest in pharmaceutical research and drug development. The unique structural features of this compound allow for specific interactions with biological targets, resulting in diverse pharmacological effects.
Mechanism of Action
The biological activity of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine primarily involves interactions with specific molecular targets in biological systems. Research has indicated that this compound and its derivatives can interact with nicotinic receptors and melatonin receptors, which are implicated in various neurological processes.
The fused heterocyclic system of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine provides a rigid scaffold that can bind to the active sites of these receptors with high affinity and selectivity. The binding interaction is further enhanced by the methyl substituent, which contributes to favorable hydrophobic interactions within the receptor binding pocket.
Research Findings and Applications
Scientific investigations into 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine have revealed important findings regarding its properties, activities, and potential applications. These research efforts continue to expand our understanding of this compound and its derivatives.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine and related compounds have provided valuable insights into the structural features essential for biological activity. These studies have identified key molecular determinants that influence receptor binding affinity and selectivity.
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